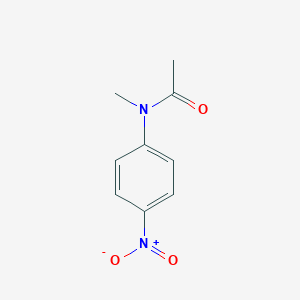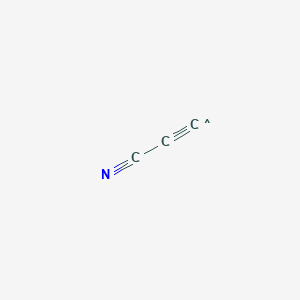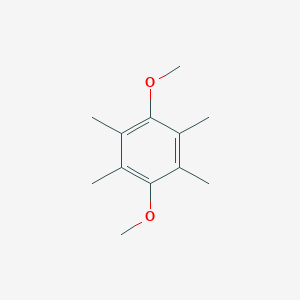
Phosphanylidyneerbium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphanylidyneerbium, also known as Erbium phosphide (ErP), is a rare earth metal phosphide that has gained significant interest in scientific research. It is a semiconductor material that possesses unique properties, making it a promising candidate for various applications in the field of solid-state electronics.
Mécanisme D'action
The mechanism of action of Phosphanylidyneerbium is not well-understood. However, it is believed that its unique properties, such as its high electron mobility and bandgap, play a crucial role in its electronic and optical properties.
Effets Biochimiques Et Physiologiques
There is no known biochemical or physiological effect of Phosphanylidyneerbium on living organisms. However, its potential applications in the field of medicine, such as in drug delivery systems, are currently being explored.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphanylidyneerbium possesses several advantages for lab experiments, such as its high thermal stability, easy synthesis, and unique electronic and optical properties. However, its limitations include its high cost and toxicity, which may pose a risk to researchers.
Orientations Futures
The potential applications of Phosphanylidyneerbium are vast and varied. Some of the future directions for research include exploring its potential applications in spintronics, quantum computing, and energy storage devices. Additionally, the development of novel synthesis methods and the optimization of its properties for specific applications are also areas of interest for future research.
In conclusion, Phosphanylidyneerbium is a rare earth metal phosphide that possesses unique properties, making it a promising candidate for various applications in the field of solid-state electronics. Its potential applications in optoelectronics, thermoelectrics, and spintronics make it an area of interest for future research. However, its high cost and toxicity may pose a challenge for its widespread use in lab experiments.
Méthodes De Synthèse
Phosphanylidyneerbium can be synthesized through various methods, including chemical vapor deposition, molecular beam epitaxy, and solid-state reactions. The most common method for synthesizing ErP is through the reaction of erbium metal with phosphorus at high temperatures.
Applications De Recherche Scientifique
Phosphanylidyneerbium has been extensively studied for its potential applications in various fields such as optoelectronics, thermoelectrics, and spintronics. It has been found to exhibit excellent optical and electrical properties, making it a promising candidate for light-emitting diodes (LEDs) and solar cells.
Propriétés
Numéro CAS |
12218-47-2 |
|---|---|
Nom du produit |
Phosphanylidyneerbium |
Formule moléculaire |
ErP |
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
phosphanylidyneerbium |
InChI |
InChI=1S/Er.P |
Clé InChI |
AGXKTYMXNZEEHT-UHFFFAOYSA-N |
SMILES |
P#[Er] |
SMILES canonique |
P#[Er] |
Autres numéros CAS |
12218-47-2 |
Synonymes |
erbium monophosphide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Dibenzo[lm,yz]pyranthrene](/img/structure/B85577.png)









